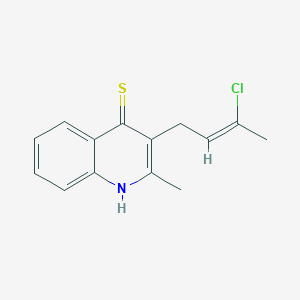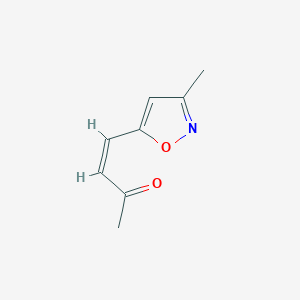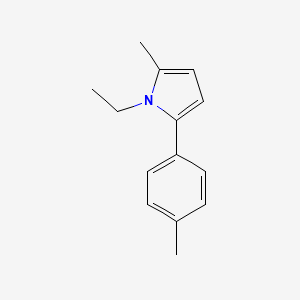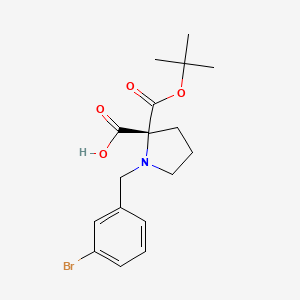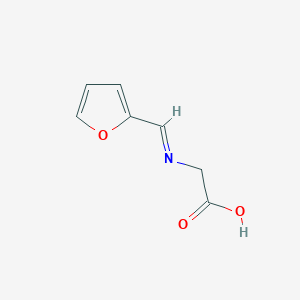
Glycine, N-(2-furanylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Furan-2-ylmethylene)amino)acetic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an aminoacetic acid moiety, which is a simple amino acid derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid typically involves the condensation reaction between furan-2-carbaldehyde and glycine. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
Furan-2-carbaldehyde+Glycine→2-((Furan-2-ylmethylene)amino)acetic acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Furan-2-ylmethylene)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding furan-2-ylmethylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-ylmethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Furan-2-ylmethylene)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-((Furan-2-ylmethylene)amino)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, leading to its antimicrobial effects.
Receptor Binding: It may bind to certain receptors in biological systems, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Furan-2-ylmethylamine: A reduction product of the compound.
Uniqueness
2-((Furan-2-ylmethylene)amino)acetic acid is unique due to its combination of a furan ring and an aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
375365-51-8 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10) |
Clé InChI |
HBKWGWXLBXMSTG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C=NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


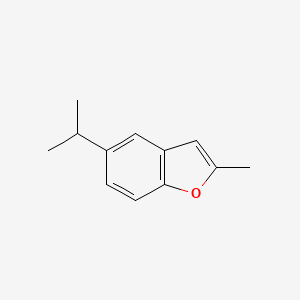

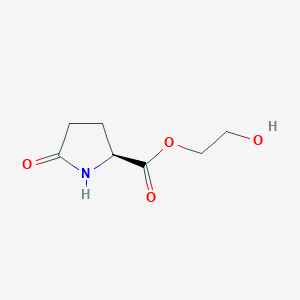
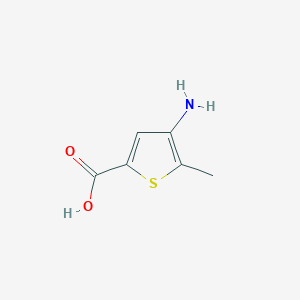
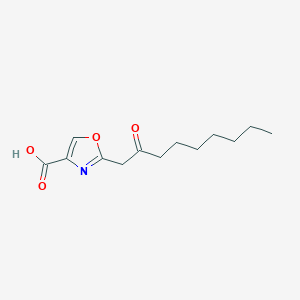
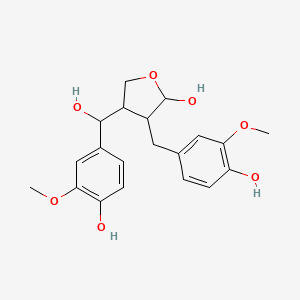
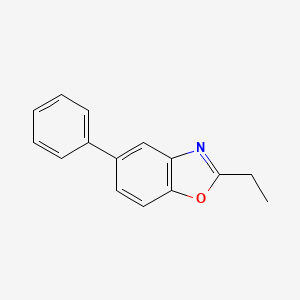
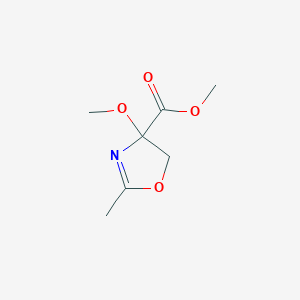
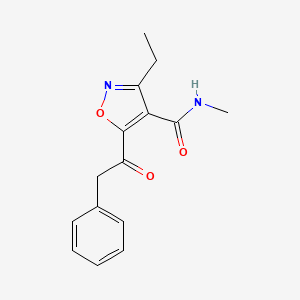
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
